

"Methyl 5-oxohept-6-enoate" in the synthesis of fusaequisin A

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Methyl 5-oxohept-6-enoate	
Cat. No.:	B15478925	Get Quote

Application Note: Synthesis of (-)-Fusaequisin A

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Fusaequisin A is an irregularly assembled polyketide natural product isolated from the ascomycete fungus Fusarium equiseti. Its complex structure, featuring multiple stereocenters, has made it an attractive target for total synthesis. This document provides an overview of the established synthetic strategy for (-)-fusaequisin A. It is critical to note that a thorough review of the scientific literature indicates that "**Methyl 5-oxohept-6-enoate**" is not a reported intermediate in the synthesis of fusaequisin A. The methodologies and data presented here are based on the published, peer-reviewed total synthesis which utilizes a different synthetic approach.

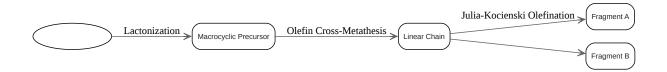
Established Synthetic Strategy

The total synthesis of (-)-fusaequisin A has been accomplished through a convergent "central-to-lateral" building block strategy.[1] This approach involves the synthesis of key fragments of the molecule, which are then strategically coupled to assemble the final natural product. The key carbon-carbon bond-forming reactions in the established synthesis are a catalytic asymmetric Claisen rearrangement, a Julia-Kocienski olefination, and an olefin cross-metathesis.[1] This strategy allows for the precise control of stereochemistry and efficient construction of the complex molecular architecture.



Retrosynthetic Analysis of (-)-Fusaequisin A

The established retrosynthesis of (-)-fusaequisin A is outlined in the diagram below. This illustrates the logical disconnection of the target molecule into key synthetic precursors.



Click to download full resolution via product page

Caption: Retrosynthetic analysis of (-)-fusaequisin A.

Experimental Protocols

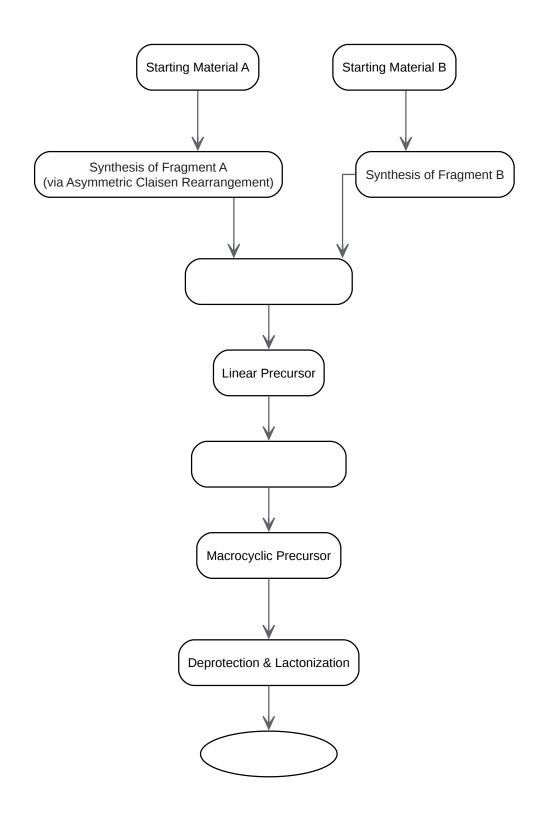
As "Methyl 5-oxohept-6-enoate" is not a documented intermediate in any published synthesis of fusaequisin A, no experimental protocols for its use in this context can be provided. The following are generalized representations of the key experimental steps from the established synthesis. For precise experimental details, including reagent quantities, reaction times, and purification methods, it is essential to consult the primary literature.

- 1. Catalytic Asymmetric Claisen Rearrangement: This reaction is employed to set a key stereocenter in one of the fragments. A chiral catalyst is used to induce facial selectivity in the rearrangement of an allyl vinyl ether precursor.
- 2. Julia-Kocienski Olefination: This protocol is used for the stereoselective formation of a carbon-carbon double bond to couple two of the key fragments. Typically, a sulfone-containing fragment is reacted with an aldehyde or ketone fragment in the presence of a base.
- 3. Olefin Cross-Metathesis: This reaction is a powerful tool for the formation of carbon-carbon double bonds and is used in the later stages to form a key bond in the macrocyclic precursor. It involves the reaction of two olefin-containing fragments in the presence of a ruthenium-based catalyst.

Experimental Workflow



The following diagram illustrates the forward synthesis and logical flow of the established route to (-)-fusaequisin A.





Click to download full resolution via product page

Caption: Experimental workflow for the total synthesis of (-)-fusaequisin A.

Quantitative Data

There is no quantitative data available for a reaction involving "Methyl 5-oxohept-6-enoate" in the synthesis of fusaequisin A, as this reaction is not reported in the scientific literature. For quantitative data such as reaction yields, enantiomeric excess, and spectroscopic data for the established synthetic route, please refer to the peer-reviewed publications on the total synthesis of (-)-fusaequisin A.

Conclusion

The total synthesis of (-)-fusaequisin A is a significant achievement in organic chemistry, showcasing the power of modern synthetic methods to construct complex natural products. The established route provides a clear and validated pathway for obtaining this molecule. It is important for researchers to rely on scientifically vetted and published data. The current body of literature does not support the use of "**Methyl 5-oxohept-6-enoate**" in the synthesis of fusaequisin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Total Synthesis and Structural Assignment of (-)-Fusaequisin A PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. ["Methyl 5-oxohept-6-enoate" in the synthesis of fusaequisin A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15478925#methyl-5-oxohept-6-enoate-in-the-synthesis-of-fusaequisin-a]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com